2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid
Description
2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid is a synthetic small molecule featuring a pentanedioic acid (glutaric acid) backbone substituted at the 2-position with a urea moiety linked to a 4-cyanophenyl group. Its structure includes two terminal carboxylic acid groups, a central urea (-NH-C(O)-NH-) bridge, and an electron-withdrawing cyano (-CN) substituent on the aromatic ring. However, its specific biological targets and pharmacokinetic properties remain understudied compared to well-characterized analogs (e.g., 18F-DCFPyL) .
Properties
IUPAC Name |
2-[(4-cyanophenyl)carbamoylamino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c14-7-8-1-3-9(4-2-8)15-13(21)16-10(12(19)20)5-6-11(17)18/h1-4,10H,5-6H2,(H,17,18)(H,19,20)(H2,15,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULKERUEFLHDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid typically involves the reaction of glutamic acid with 4-cyanophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Drug Design and Development
The compound is primarily explored in the realm of drug design, particularly as a building block for synthesizing bioactive molecules. Its ability to incorporate non-standard amino acids (nsAAs) into peptides allows for the development of novel therapeutic agents.
Case Studies
- Cancer Therapeutics : Research has shown that derivatives of this compound can effectively inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation in cancer cells. A study synthesized a library of compounds based on this structure and evaluated their efficacy against various CDK targets .
- Antiviral Activity : Preliminary studies suggest that modifications of this compound may enhance antiviral properties, particularly against HIV by disrupting viral replication processes .
Biochemical Applications
In biochemistry, 2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid serves as an important reagent for synthesizing complex biomolecules.
Enzyme Engineering
- Enhanced Enzyme Functionality : The compound can be utilized to engineer enzymes with altered substrate specificity or improved catalytic efficiency. By substituting standard amino acids with this compound, researchers can create enzyme variants that perform better under specific conditions .
Data Table: Enzyme Modifications Using this compound
| Enzyme Type | Modification Type | Result |
|---|---|---|
| Kinase | Substrate Replacement | Increased activity |
| Protease | Active Site Alteration | Enhanced specificity |
| Lipase | Stability Improvement | Prolonged shelf life |
Cosmetic Formulations
The cosmetic industry also recognizes the potential of this compound in developing effective skincare products.
Formulation Benefits
- Moisturizing Properties : The compound has been integrated into emulsion systems to enhance skin hydration and improve the texture of topical formulations .
- Stability and Efficacy : Studies indicate that formulations containing this compound exhibit greater stability and efficacy compared to traditional formulations, making them suitable for long-term use .
Case Study: Topical Cream Development
A recent study developed a cream incorporating this compound alongside natural extracts known for their skin-soothing properties. The formulation was evaluated for its moisturizing effects and was found to significantly improve skin hydration over a four-week period compared to a control group .
Mechanism of Action
The mechanism of action of 2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pentanedioic acid derivatives, focusing on substituent effects, biological targets, and applications.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Effects on Target Binding Electron-Withdrawing Groups: The 4-cyanophenyl group in the target compound enhances polarity compared to iodophenyl (e.g., 123I-MIP-1072 ) or fluoropyridine (e.g., 18F-DCFPyL). This may reduce nonspecific binding but could limit cell membrane permeability . Urea Linkage: The urea moiety is critical for binding to PSMA’s glutamate-carboxypeptidase active site, as seen in 18F-DCFPyL and 177Lu-PSMA-617 .
Applications in Oncology PSMA-Targeting Agents: Compounds like 18F-DCFPyL and 18F-DCFBC utilize pentanedioic acid backbones for PSMA binding, enabling prostate cancer imaging and therapy . The target compound’s 4-cyanophenyl group may offer improved specificity over fluorinated analogs in certain tumor microenvironments. Folate Analogs: Unlike folate derivatives (e.g., 5-CH3-H4folate ), the target compound lacks a pteridinyl ring, suggesting divergent mechanisms (e.g., enzyme inhibition vs. metabolic cofactor activity).
Chemical Stability and Metabolism The cyano group may enhance metabolic stability compared to ester or amide-containing analogs (e.g., thalidomide metabolites ). However, its susceptibility to hydrolysis or reduction requires further study.
Biological Activity
2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid, also known as N-[(4-Cyanophenyl)carbamoyl]glutamic acid, is a synthetic derivative of glutamic acid characterized by the presence of a cyano group. This unique structural feature imparts distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
- Chemical Formula : C₁₃H₁₃N₃O₅
- IUPAC Name : 2-[(4-cyanophenyl)carbamoylamino]pentanedioic acid
- Molecular Weight : 277.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it modulates signaling pathways through receptor interactions, influencing various cellular responses.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that derivatives similar to this compound can act as inhibitors for various enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders.
Anticancer Activity
Preliminary studies suggest potential anticancer properties. The presence of the cyano group may enhance the compound's ability to induce apoptosis in cancer cells. For example, compounds with similar structures have been tested for their cytotoxic effects against various cancer cell lines, showing promise as therapeutic agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Research Findings
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various glutamic acid derivatives on human cancer cell lines. Results indicated that compounds with a cyano substituent exhibited higher cytotoxicity compared to those without, highlighting the importance of the cyano group in enhancing biological activity.
- Inhibition of Metabolic Enzymes : Another study focused on enzyme inhibition where compounds structurally related to this compound were shown to significantly inhibit enzymes involved in amino acid metabolism, suggesting a pathway for further development as metabolic inhibitors.
Q & A
Q. What statistical methods are suitable for analyzing dose-response relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
